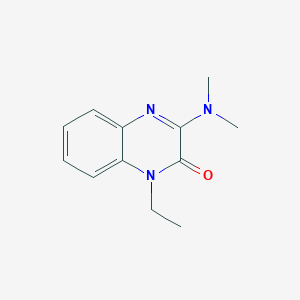![molecular formula C11H7ClN2O B11887456 3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
3-chloro-9H-pyrido[2,3-b]indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-9H-pyrido[2,3-b]indol-5-ol is a heterocyclic compound that belongs to the indole family. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with a chlorine atom at the 3-position and a hydroxyl group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and hydroxylation steps. For instance, the synthesis may begin with the formation of an indole intermediate, which is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride. The final hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
3-chloro-9H-pyrido[2,3-b]indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
科学的研究の応用
3-chloro-9H-pyrido[2,3-b]indol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-chloro-9H-pyrido[2,3-b]indol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Indole: A parent compound with a similar ring structure but lacking the chlorine and hydroxyl groups.
3-chloroindole: Similar to 3-chloro-9H-pyrido[2,3-b]indol-5-ol but without the fused pyridine ring.
5-hydroxyindole: Contains a hydroxyl group at the 5-position but lacks the chlorine atom and the fused pyridine ring
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxyl group in the indole framework makes it a valuable compound for various research applications .
特性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
3-chloro-9H-pyrido[2,3-b]indol-5-ol |
InChI |
InChI=1S/C11H7ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h1-5,15H,(H,13,14) |
InChIキー |
IPMVGOGOUYUZFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C3=C(N2)N=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)




![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)



![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)


